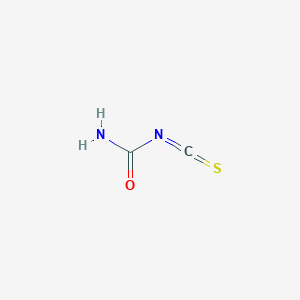
1,2-Dibenzylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibenzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is known for its versatile applications in various fields of chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion paired with a bromide anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibenzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the pyridine, followed by the addition of benzyl bromide to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibenzylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand for palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted pyridinium salts.
Oxidation and Reduction: The products are the corresponding pyridine derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
1,2-Dibenzylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other quaternary ammonium salts
Wirkmechanismus
The mechanism of action of 1,2-Dibenzylpyridin-1-ium bromide involves its interaction with various molecular targets. As a quaternary ammonium salt, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpyridin-1-ium bromide: Similar structure but with only one benzyl group attached to the nitrogen atom.
2-Benzylpyridin-1-ium bromide: The benzyl group is attached to the second position of the pyridine ring.
1,2-Dimethylpyridin-1-ium bromide: Methyl groups replace the benzyl groups.
Uniqueness
1,2-Dibenzylpyridin-1-ium bromide is unique due to the presence of two benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This structural feature makes it more effective as a phase-transfer catalyst and in disrupting cell membranes compared to its mono-benzylated or methylated counterparts .
Eigenschaften
CAS-Nummer |
21966-05-2 |
|---|---|
Molekularformel |
C19H18BrN |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1,2-dibenzylpyridin-1-ium;bromide |
InChI |
InChI=1S/C19H18N.BrH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RZSLPDFXSWNKIR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)






![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)


![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
